TD139 is a synthetic, small-molecule inhibitor specifically designed to target Gal-3 [, ]. Gal-3, a β-galactoside-binding lectin, plays crucial roles in various biological processes, including cell adhesion, proliferation, differentiation, apoptosis, and inflammation []. Due to its involvement in numerous pathological conditions, including fibrosis, cancer, and inflammatory diseases, Gal-3 has emerged as a promising therapeutic target [, , ]. TD139 exhibits high affinity for human Gal-3, but its affinity is lower towards mouse and rat homologs [, ].
TD139 synthesis can be achieved through various methods, with one efficient approach employing a Payne rearrangement/azidation reaction cascade []. This strategy starts with readily available levoglucosan and proceeds through the formation of a key intermediate, 3-azido-galactopyranose. Subsequent steps, including modifications and coupling reactions, lead to the formation of TD139. Another method utilizes ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycoside donors activated by Sc(OTf)3 catalyst []. This strain-release glycosylation method allows for efficient synthesis of TD139 and other complex glycans.
TD139 is a thiodigalactoside derivative comprising two galactose units linked by a thioether bond [, ]. One of the galactose units is further modified with a 4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl group at the 3-position. This specific modification is crucial for the high affinity and selectivity of TD139 toward Gal-3 []. Detailed structural information about TD139 bound to Gal-3 has been obtained through X-ray crystallography [, , , ]. These structures provide valuable insights into the molecular interactions responsible for the inhibitory activity of TD139. They reveal that the fluorophenyl moiety of TD139 fits snugly within a hydrophobic pocket in the Gal-3 binding site, contributing significantly to the binding affinity [].
TD139 primarily interacts with Gal-3 through non-covalent interactions, including hydrogen bonding and hydrophobic interactions []. The two galactose units of TD139 form hydrogen bonds with specific amino acid residues in the carbohydrate-binding site of Gal-3 [, ]. The fluorophenyl moiety engages in hydrophobic interactions with a hydrophobic pocket in the binding site, further enhancing the binding affinity [].
TD139 exerts its biological effects by competitively binding to the carbohydrate-recognition domain (CRD) of Gal-3, thereby preventing Gal-3 from interacting with its natural ligands [, , , ]. The interaction of Gal-3 with its ligands, typically glycoproteins and glycolipids containing β-galactoside residues, mediates a wide range of cellular processes. By blocking this interaction, TD139 effectively inhibits Gal-3-mediated cellular functions [, ].
Idiopathic Pulmonary Fibrosis (IPF): TD139 has shown promising antifibrotic effects in preclinical models of IPF. In a bleomycin-induced lung fibrosis model, intratracheal administration of TD139 significantly reduced collagen accumulation and attenuated established fibrosis []. It effectively inhibited TGF-β-induced β-catenin activation in vitro and in vivo, suggesting its potential to target key profibrotic pathways []. In a phase 1/2a clinical trial, inhaled TD139 was safe and well-tolerated in healthy subjects and IPF patients, demonstrating target engagement and a reduction in plasma biomarkers associated with IPF progression [, ]. A larger, ongoing phase IIb clinical trial is currently investigating the efficacy and safety of TD139 in IPF patients [].
Acute Lung Injury (ALI): Preclinical studies suggest a protective role for TD139 in ALI models. In a lipopolysaccharide (LPS)-induced ALI model, GB0139 administration reduced inflammation severity, neutrophil recruitment, and levels of pro-inflammatory cytokines [, ].
COVID-19 Pneumonitis: TD139 has been investigated as a potential treatment option for COVID-19-associated lung inflammation. In a phase 2a clinical trial involving hospitalized patients with COVID-19 pneumonitis, inhaled TD139 was safe, well-tolerated, and demonstrated target engagement [, ]. Additionally, it led to a decrease in inflammatory biomarkers and a reduction in oxygen requirements, suggesting potential therapeutic benefits [].
Cancer: Research indicates that TD139 may have anticancer properties. In thyroid cancer cells, TD139 demonstrated dose-dependent inhibition of cell viability, clonogenicity, migration, and invasion, while also inducing apoptosis []. In a meningioma mouse model, combining TD139 with transcranial direct current stimulation (tDCS) resulted in tumor growth suppression and enhanced immune response, highlighting a potential for combinatorial therapy [, , , ].
Other Applications: TD139 has been explored in various other contexts, including epilepsy, concanavalin A-induced hepatitis, and protection of pancreatic islet cells from cytokine-induced apoptosis. In a rat model of epilepsy, TD139 administration reduced seizure severity, hippocampal damage, and neuroinflammation []. It also attenuated liver injury and modulated immune responses in a mouse model of concanavalin A-induced hepatitis []. Furthermore, in vitro studies demonstrated a protective effect of TD139 on pancreatic islet cells, suggesting its potential in diabetes research [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5